1-(1-Methylindolin-5-yl)prop-2-en-1-ol
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Overview
Description
1-(1-Methylindolin-5-yl)prop-2-en-1-ol is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . This compound is characterized by its unique structure, which includes an indoline ring substituted with a methyl group and a prop-2-en-1-ol side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylindolin-5-yl)prop-2-en-1-ol typically involves the reaction of indoline derivatives with appropriate alkylating agents under controlled conditions. One common method includes the alkylation of 1-methylindoline with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylindolin-5-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols or amines .
Scientific Research Applications
1-(1-Methylindolin-5-yl)prop-2-en-1-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(1-Methylindolin-5-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methylindolin-5-yl)ethanol
- 1-(1-Methylindolin-5-yl)propan-2-ol
- 1-(1-Methylindolin-5-yl)butan-2-ol
Uniqueness
1-(1-Methylindolin-5-yl)prop-2-en-1-ol is unique due to its specific structural features, such as the indoline ring and the prop-2-en-1-ol side chain. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(1-methyl-2,3-dihydroindol-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H15NO/c1-3-12(14)10-4-5-11-9(8-10)6-7-13(11)2/h3-5,8,12,14H,1,6-7H2,2H3 |
InChI Key |
ONMRRFPBOWHNMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(C=C)O |
Origin of Product |
United States |
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